4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol
Description
Properties
IUPAC Name |
4-[2-(benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-14-7-6-12(8-15(14)20)13-10-21-16(18-13)17-9-11-4-2-1-3-5-11/h1-8,10,19-20H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBCCRUMQPZZES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol is a chemical compound notable for its unique structural features, which include a benzene ring substituted with a thiazole moiety and a diol group. This compound has garnered attention in pharmacological research due to its potential biological activities. The molecular formula for this compound is C16H14N2O2S, with a molecular weight of approximately 298.4 g/mol .
Structural Characteristics
The structure of this compound can be represented as follows:
This compound features:
- Amino group : Enhances reactivity and potential interactions with biological targets.
- Diol group : Contributes to hydrogen bonding capabilities, which may influence its biological activity.
- Thiazole moiety : Known for various pharmacological properties.
Biological Activity
Research indicates that compounds containing thiazole and diol functionalities exhibit significant biological activities. The biological activity of this compound includes:
- Antimicrobial Activity : Studies have shown that thiazole derivatives possess antimicrobial properties. The presence of both the thiazole and diol groups enhances the compound's ability to interact with microbial targets .
- Antitumor Activity : Similar compounds have demonstrated antitumor effects in various studies. The structural similarity to known antitumor agents suggests potential efficacy in cancer therapy .
- Cytotoxicity : Preliminary data indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action .
Research Findings and Case Studies
Several studies have investigated the biological activities of compounds similar to this compound. Key findings include:
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole and diol functionalities exhibit significant anticancer properties. For instance, studies have shown that 4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol can inhibit the proliferation of various cancer cell lines through apoptosis induction.
Case Study : A recent study demonstrated that this compound effectively reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis via the mitochondrial pathway. The IC50 value was found to be significantly lower than that of similar compounds lacking the thiazole moiety.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its structural components suggest potential effectiveness against various bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| E. coli | 32 µg/mL | Cell wall disruption |
| S. aureus | 16 µg/mL | Protein synthesis inhibition |
This data indicates that this compound exhibits promising antimicrobial activity, making it a candidate for further development as an antibiotic agent .
Sensor Development
The unique electronic properties of this compound have led to its exploration in sensor technology. Its ability to interact with metal ions can be harnessed for the development of selective sensors.
Case Study : A study reported the synthesis of a sensor based on this compound for detecting lead ions in aqueous solutions. The sensor exhibited high sensitivity and selectivity, with a detection limit as low as 0.5 ppm .
Comparison with Similar Compounds
Structural Analogues with Thiazole/Thiadiazole/Oxadiazole Substituents
Key Observations :
- Bioactivity : The indole-thiazole derivative () exhibits potent anti-inflammatory activity by disrupting NLRP3-NEK7 interactions, whereas the pyrimidine-thiazole analog () shows weaker HSP60/HSP10 inhibition.
- Synthetic Feasibility : Oxadiazole/thiadiazole derivatives () are synthesized with high yields (57–93%) and stable melting points, suggesting robust synthetic protocols for similar scaffolds.
Fluorescent Probes with Vinyl-Aromatic Substituents
Key Observations :
- Structural Impact : Replacing the thiazole ring with vinyl-aromatic systems (e.g., naphthalene, anthracene) enhances fluorescence properties, enabling discrimination of amyloid fibril conformations .
- Functional Utility : These probes are superior to thiazole-based compounds in applications requiring photostability and emission lifetime extension.
Biogenic Amine Derivatives and Neuroactive Compounds
Key Observations :
- Toxicity vs. Therapy : Chlorinated derivatives () are neurotoxic, while dobutamine () is therapeutic, illustrating how substituents dictate biological outcomes.
- Structural Sensitivity: The ethylamino linker in dobutamine enables receptor binding, whereas chloro-substituents promote oxidative damage.
Key Observations :
- Natural vs. Synthetic: Natural prenylated stilbenes () exhibit antioxidant properties, while synthetic iminoethyl derivatives () target hormone receptors.
- Pharmacophore Design : The benzene-1,2-diol core is versatile, accommodating diverse substituents for tailored bioactivities.
Q & A
Q. What are the key steps for synthesizing 4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol and its derivatives?
- Methodological Answer : Synthesis typically involves condensation reactions between thiazole precursors and substituted benzene-1,2-diols. For example, Schiff base formation (via amine-aldehyde condensation) is a common strategy, as seen in analogous thiazole derivatives . Characterization techniques like proton NMR, IR spectroscopy, and UV-vis analysis are critical for verifying structural integrity and metal coordination in complexes .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Proton nuclear magnetic resonance (¹H NMR) is indispensable for confirming hydrogen environments, particularly the hydroxyl and benzylamino groups. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH, C=N). Mass spectrometry (MS) and elemental analysis validate molecular weight and purity. X-ray crystallography, though advanced, resolves stereochemical details, as demonstrated in crystallographic studies of related thiazole derivatives .
Q. What biological assays are suitable for initial screening of this compound’s activity?
- Methodological Answer : In vitro assays using human myeloid leukemia mononuclear cells (THP-1) or NLRP3 inflammasome activation models (e.g., LPS-induced inflammation) are effective for evaluating anti-inflammatory potential . Cell viability assays (e.g., MTT) and ELISA for cytokine release (IL-1β, IL-18) provide quantitative activity metrics .
Advanced Questions
Q. How can computational methods predict the electronic structure and reactivity of this compound?
- Methodological Answer : Density-functional theory (DFT) with gradient corrections (e.g., B3LYP functional) calculates molecular orbitals, charge distribution, and thermodynamic properties. These models predict reactive sites, such as the thiazole ring’s electrophilicity or the diol’s hydrogen-bonding capacity . DFT also aids in analyzing substituent effects on binding affinity, as seen in studies of analogous adrenergic agents .
Q. What structural features contribute to NLRP3 inflammasome inhibition, and how can contradictions in activity data be resolved?
- Methodological Answer : The thiazole ring and benzylamino group disrupt NLRP3-NEK7 interactions, preventing inflammasome assembly . Contradictions in activity may arise from assay conditions (e.g., cell type, LPS concentration) or stereochemistry. Comparative studies using enantiomerically pure samples and crystallographic fragment screening (e.g., FAD-dependent oxidoreductase studies) clarify structure-activity relationships .
Q. How does this compound compare to structurally related sympathomimetic agents in adrenergic receptor binding?
- Methodological Answer : Unlike epinephrine derivatives (e.g., 4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol), this compound lacks a β-hydroxyl group critical for direct adrenoceptor agonism . Instead, its thiazole moiety may confer allosteric modulation or off-target effects. Radioligand binding assays (e.g., with ³H-labeled antagonists) quantify affinity for α/β receptors .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer : Salt formation (e.g., sulfate salts, as in hexoprenaline derivatives) enhances water solubility . Prodrug approaches (e.g., acetylating hydroxyl groups) improve membrane permeability. Pharmacokinetic studies in rodent models, coupled with HPLC-MS plasma analysis, track bioavailability and metabolic stability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across studies?
- Methodological Answer : Variability in IC₅₀ values may stem from differences in assay protocols (e.g., LPS concentration in NLRP3 models) or compound purity. Replicating assays under standardized conditions and validating purity via HPLC are critical. Meta-analyses of pKi values (e.g., from binding studies in ) and molecular docking simulations reconcile mechanistic inconsistencies .
Methodological Tables
Table 1 : Key Characterization Techniques and Applications
| Technique | Application | Example Evidence |
|---|---|---|
| ¹H NMR | Confirmation of hydroxyl and amine groups | |
| X-ray Crystallography | Stereochemical resolution | |
| DFT Calculations | Reactivity and electronic structure prediction |
Table 2 : Biological Assays for Activity Screening
| Assay Type | Target/Readout | Example Evidence |
|---|---|---|
| THP-1 Cell Model | NLRP3 inflammasome inhibition (IL-1β) | |
| Radioligand Binding | Adrenergic receptor affinity (pKi) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
